2-Chloro-4-isocyanatophenol
Description
2-Chloro-4-isocyanatophenol (CAS: 54840-07-2) is an aromatic compound featuring a phenol backbone substituted with a chlorine atom at position 2 and an isocyanate group (-NCO) at position 4. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 185.5 g/mol (calculated based on substituent contributions: C₇H₄ClNO₂ = 12×7 + 1×4 + 35.45 + 14 + 16×2). The compound’s structure combines the electron-withdrawing effects of chlorine with the high reactivity of the isocyanate group, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and agrochemical production .
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-4-isocyanatophenol |
InChI |
InChI=1S/C7H4ClNO2/c8-6-3-5(9-4-10)1-2-7(6)11/h1-3,11H |
InChI Key |
FKBODYLDYUWOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aromatic isocyanates and their derivatives exhibit distinct properties depending on substituent positions, functional groups, and electronic effects. Below is a detailed comparison of 2-Chloro-4-isocyanatophenol with structurally related compounds:
Structural Isomers and Positional Effects
Functional Group Variations
Research Findings and Data Analysis
Stability and Hazards
- Moisture Sensitivity: All aromatic isocyanates hydrolyze in the presence of water, releasing CO₂ and amines. Chlorinated derivatives like this compound exhibit slower hydrolysis due to electron withdrawal, but still require anhydrous storage .
- Toxicity: Chlorinated isocyanates are respiratory sensitizers. This compound’s hazards align with GHS Category 1B (acute toxicity) and Category 2 (skin corrosion) .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The NCO group shows a characteristic stretch at ~2270 cm⁻¹; chlorine substitution shifts this peak slightly due to electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
